1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Vilsmeier-Haack formylation regioselective C4 functionalization N-substituent effect

1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 1099772-09-4, MFCD09864416) is a trisubstituted heterocyclic aldehyde with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol. The compound features a pyrazole core bearing methyl groups at the 3- and 5-positions, a formyl (–CHO) group at the 4-position, and a 2-hydroxyethyl substituent at the N1 nitrogen.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 1099772-09-4
Cat. No. B1292918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
CAS1099772-09-4
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCO)C)C=O
InChIInChI=1S/C8H12N2O2/c1-6-8(5-12)7(2)10(9-6)3-4-11/h5,11H,3-4H2,1-2H3
InChIKeySRKILWHHZYRBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 1099772-09-4): Core Identity and Procurement-Relevant Properties


1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 1099772-09-4, MFCD09864416) is a trisubstituted heterocyclic aldehyde with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol [1]. The compound features a pyrazole core bearing methyl groups at the 3- and 5-positions, a formyl (–CHO) group at the 4-position, and a 2-hydroxyethyl substituent at the N1 nitrogen. It is supplied as a solid with typical purity ≥95% and a computed LogP of approximately 0.10, reflecting its balanced hydrophilic–lipophilic character conferred by the pendant hydroxyethyl arm . Originally reported in a dedicated synthesis communication [1] and further characterized by comprehensive ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [2], this compound serves as a versatile building block in medicinal chemistry, coordination chemistry, and materials science, where its aldehyde reactivity and N,O-chelating potential are simultaneously exploited.

Why 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by In-Class Analogs: The Structural Basis for Functional Non-Interchangeability


The N1-(2-hydroxyethyl) substituent is not merely a solubility-modulating appendage; it fundamentally determines whether the pyrazole scaffold can be functionalized at the C4 position via electrophilic formylation. 3,5-Dimethyl-1H-pyrazole lacking an N-substituent completely fails to undergo Vilsmeier-Haack formylation, necessitating multi-step detour syntheses to access the 4-carbaldehyde [1]. Among N-alkylated derivatives that do undergo formylation, the hydroxyethyl arm uniquely introduces an additional oxygen donor atom, transforming the ligand from a simple N-monodentate donor into an N,O-bidentate chelator. This chelation capability radically alters metal coordination geometry, complex stability, and spectroscopic response—properties that cannot be replicated by N-methyl, N-ethyl, N-phenyl, or N-benzyl analogs, which lack the pendant hydroxyl group. Consequently, substituting a simpler N-alkyl-3,5-dimethylpyrazole-4-carbaldehyde for the target compound surrenders both the synthetic accessibility advantage at C4 and the entire dimension of O-donor coordination chemistry.

Quantitative Differential Evidence: 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


Vilsmeier-Haack Formylation Accessibility: N-Alkyl Substitution Is Mandatory for Direct C4 Functionalization

3,5-Dimethyl-1H-pyrazole bearing no substituent on the N1 nitrogen atom fails to undergo Vilsmeier-Haack formylation at the C4 position under standard conditions (DMF/POCl₃), whereas N-alkyl-3,5-dimethylpyrazoles—including the N-(2-hydroxyethyl) derivative—are successfully formylated to yield the corresponding 4-carbaldehydes [1]. This binary outcome (formylation: yes vs. no) is the decisive synthetic gatekeeper. The N-H analog therefore requires a circuitous two-step route: conjugate addition of methyl acrylate to N-H pyrazole, Vilsmeier-Haack formylation of the N-alkylated intermediate, then alkaline hydrolysis and thermal decarboxylation to liberate the N-H-4-carbaldehyde [REFS-1, REFS-2]. In contrast, 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is obtained in quantitative yield via a direct one-step adapted Vilsmeier protocol [2].

Vilsmeier-Haack formylation regioselective C4 functionalization N-substituent effect

Lipophilicity Modulation: LogP Reduction of ~0.74–0.87 Units vs. N-H Analog Enhances Aqueous Compatibility

The 2-hydroxyethyl substituent at N1 significantly depresses the octanol-water partition coefficient (LogP) of the pyrazole-4-carbaldehyde scaffold. The target compound exhibits a computed LogP of approximately 0.10 , compared with LogP values of 0.84–0.97 reported for 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 201008-71-1), which bears an N-H group instead of the N-hydroxyethyl chain [REFS-2, REFS-3]. This represents a LogP reduction of roughly 0.74–0.87 log units, corresponding to an approximately 5–7 fold decrease in octanol/water partition coefficient. The hydrogen bond donor and acceptor counts also change: the target compound possesses 1 HBD and 4 HBA vs. 1 HBD and 2 HBA for the N-H analog, reflecting the contribution of the hydroxyl and ether-like oxygen atoms to the overall polarity profile.

LogP lipophilicity aqueous solubility physicochemical property differentiation

N,O-Chelation vs. N-Only Coordination: Differential Stability Against N–C Bond Cleavage with Pt(II)

When 1-(2-hydroxyethyl)-3,5-dimethylpyrazole (HL2) reacts with Pt(II) starting materials, it forms the stable cis-[PtCl₂(HL2)₂] complex, retaining both the pyrazole N-donor and the hydroxyethyl O-donor arms intact [1]. In stark contrast, the shorter-chain analog 1-hydroxymethyl-3,5-dimethylpyrazole (HL1) undergoes cleavage of the N(pz)–C(sp³) bond upon reaction with any Pt(II) source, releasing the hydroxymethyl group and forming trans-[PtCl₂(dmpz)₂] (dmpz = 3,5-dimethylpyrazole), a complex bearing only N-monodentate pyrazole ligands [1]. This dichotomy is attributed to the increased chelate ring strain in a potential five-membered chelate (HL1, hydroxymethyl) vs. the more favorable six-membered chelate ring (HL2, hydroxyethyl). The crystal structures of both cis-[PtCl₂(HL2)₂] and trans-[PtCl₂(dmpz)₂] have been determined by single-crystal X-ray diffraction, providing unambiguous structural confirmation of the divergent outcomes [1].

N,O-bidentate chelation platinum(II) coordination N–C bond stability crystal structure

Hg(II)-Selective Fluorescence Sensing: Hydroxyethyl-Pyrazole Ligand Discriminates Hg(II) over Zn(II) and Cd(II)

The ligand 1-(2-hydroxyethyl)-3,5-dimethylpyrazole (L) exhibits high selectivity for Hg(II) ions over Zn(II) and Cd(II) in fluorescent sensing experiments [REFS-1, REFS-2]. In a systematic study, three complexes of general formula [MCl₂(L)₂] (M = Zn, Cd, Hg) were synthesized and their photoluminescent properties compared. The free ligand L demonstrated markedly higher fluorescence sensitivity toward the Hg(II) complex than toward the Zn(II) or Cd(II) complexes [1]. This selectivity was further corroborated by ¹¹³Cd{¹H} and ¹⁹⁹Hg{¹H} NMR spectroscopy, which probed the distinct coordination environments of the metal centers in solution [REFS-1, REFS-2]. The origin of this selectivity is attributed to the variable coordination behavior of the flexible N,O-mixed ligand: with Zn(II) it forms a mononuclear [ZnCl₂(L)] complex, with Cd(II) a dimeric [CdCl₂(L)]₂, and with Hg(II) a 1D coordination polymer [HgCl₂(L)]ₙ, each exhibiting distinct fluorescence signatures [2].

Hg(II) fluorescence sensor heavy metal detection N,O-hybrid pyrazole ligand photoluminescent chemosensor

Antiferromagnetic Coupling Tuning in Dinuclear Fe(III) Complexes: Methyl Substitution Alters Coordination Geometry and Exchange Coupling

In bis(μ-alkoxo)-bridged dinuclear iron(III) complexes, the presence of methyl groups at the 3- and 5-positions of the pyrazole ring significantly modulates the magnetic exchange coupling and the Fe(III) coordination geometry [1]. The complex derived from 1-(2-hydroxyethyl)-3,5-dimethylpyrazole (Hnhed), [Fe(nhed)Cl₂]₂, adopts a distorted square pyramidal geometry at each Fe(III) center (coordination number = 5) and exhibits an antiferromagnetic coupling constant J = −12.5 cm⁻¹ [1]. In contrast, the complex derived from 1-(2-hydroxyethyl)pyrazole (Hnhep, lacking the 3,5-dimethyl groups), [Fe(nhep)Cl₂(EtOH)]₂, features an octahedral geometry (coordination number = 6) with an ethanol ligand occupying the sixth coordination site, and a weaker antiferromagnetic coupling of J = −10.04 cm⁻¹ [1]. The 3,5-dimethyl substitution thus forces a lower coordination number and strengthens antiferromagnetic exchange by approximately 25% relative to the unsubstituted analog.

dinuclear iron(III) complexes antiferromagnetic coupling alkoxo-bridged dimers coordination geometry

Highest-Value Application Scenarios for 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Based on Quantitative Differentiation Evidence


One-Step Synthesis of Diversifiable Pyrazole-4-carbaldehyde Libraries via the Aldehyde Handle

Because the target compound is obtained directly via Vilsmeier-Haack formylation in quantitative yield [1], it serves as an immediately available aldehyde feedstock for Knoevenagel condensations, Schiff base formation, and reductive amination reactions. The aldehyde group at C4 is poised for diversification without requiring a protecting group strategy on the N1-hydroxyethyl arm. In contrast, the N-H analog requires a multi-step synthesis to install the same aldehyde, adding 2–3 synthetic operations and associated yield losses before library production can begin [2]. For medicinal chemistry groups building pyrazole-focused compound collections, this translates to significantly reduced time-to-first-assay.

Hg(II)-Selective Fluorescent Chemosensor Development for Environmental Monitoring

The 1-(2-hydroxyethyl)-3,5-dimethylpyrazole ligand core has been experimentally demonstrated to exhibit high Hg(II) selectivity over Zn(II) and Cd(II) in fluorescence assays, with the selectivity arising from the formation of structurally distinct coordination architectures (monomer for Zn, dimer for Cd, 1D polymer for Hg) that yield differentiable photoluminescent responses [REFS-3, REFS-4]. The 4-carbaldehyde derivative provides a synthetic entry point for further functionalization (e.g., conjugation to solid supports or fluorophore attachment) while retaining the N,O-chelating motif essential for Hg(II) discrimination. Simple N-alkylpyrazole-4-carbaldehydes lacking the hydroxyethyl oxygen cannot replicate this coordination-driven selectivity.

Rational Design of Magnetically Tunable Dinuclear Metal Complexes

The 3,5-dimethyl substitution pattern on the pyrazole scaffold, combined with the N-hydroxyethyl chelating arm, produces a ligand that enforces a square pyramidal geometry at Fe(III) with an antiferromagnetic coupling constant J = −12.5 cm⁻¹, approximately 25% stronger than that observed with the non-methylated analog (J = −10.04 cm⁻¹) [5]. The 4-carbaldehyde group offers an additional functionalization vector for covalent attachment of the ligand to surfaces, polymers, or bridging co-ligands, enabling the construction of extended magnetic materials with precisely calibrated exchange interactions.

Aqueous-Compatible Pyrazole Building Block for Bioconjugation and Medicinal Chemistry

With a LogP of approximately 0.10—roughly 5–7-fold lower than the N-H analog (LogP ≈ 0.84–0.97) [REFS-6, REFS-7]—the target compound exhibits significantly enhanced aqueous compatibility. This physicochemical profile makes it preferable for reactions conducted in aqueous or mixed aqueous-organic media, including bioconjugation protocols where water solubility of the small-molecule component is critical. The aldehyde group enables chemoselective ligation (e.g., oxime or hydrazone formation) while the hydroxyethyl arm improves solubility without introducing hydrophobic bulk, a common limitation of N-benzyl or N-phenyl analogs.

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